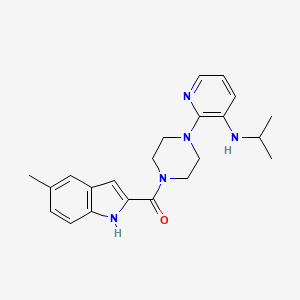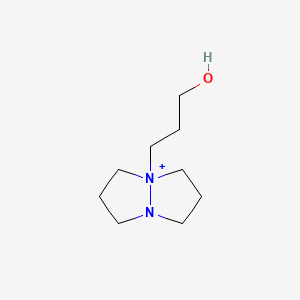
Ac-Glu-Asn-Tyr-Pro-Ile-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Glu-Asn-Tyr-Pro-Ile-NH2 is a synthetic peptide composed of six amino acids: acetylated glutamic acid, asparagine, tyrosine, proline, isoleucine, and an amidated C-terminus. Peptides like this one are of significant interest in various fields due to their potential biological activities and applications in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Glu-Asn-Tyr-Pro-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反应分析
Types of Reactions
Ac-Glu-Asn-Tyr-Pro-Ile-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
属性
CAS 编号 |
133683-36-0 |
|---|---|
分子式 |
C31H45N7O10 |
分子量 |
675.7 g/mol |
IUPAC 名称 |
(4S)-4-acetamido-5-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H45N7O10/c1-4-16(2)26(27(33)44)37-30(47)23-6-5-13-38(23)31(48)22(14-18-7-9-19(40)10-8-18)36-29(46)21(15-24(32)41)35-28(45)20(34-17(3)39)11-12-25(42)43/h7-10,16,20-23,26,40H,4-6,11-15H2,1-3H3,(H2,32,41)(H2,33,44)(H,34,39)(H,35,45)(H,36,46)(H,37,47)(H,42,43)/t16-,20-,21-,22-,23-,26-/m0/s1 |
InChI 键 |
ROKCFSJFVOIVEP-QRQQIBINSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


